1-[(1,3-benzodioxol-5-ylmethyl)sulfanyl]-4-methyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
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Overview
Description
1-[(1,3-benzodioxol-5-ylmethyl)sulfanyl]-4-methyl-6,7,8,9-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex organic compound that features a unique fusion of several heterocyclic structures. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the benzodioxole moiety, along with the benzothieno and triazolopyrimidinone frameworks, contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
The synthesis of 1-[(1,3-benzodioxol-5-ylmethyl)sulfanyl]-4-methyl-6,7,8,9-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized through the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether in the presence of sodium hydroxide at 70–75°C.
Reduction and Functionalization: The resulting product is reduced with lithium tetrahydroaluminate to obtain the intermediate [4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methanamine.
Cyclization and Sulfanyl Substitution: The intermediate undergoes cyclization and subsequent sulfanyl substitution to form the final compound.
Industrial production methods for this compound would likely involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-[(1,3-benzodioxol-5-ylmethyl)sulfanyl]-4-methyl-6,7,8,9-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one undergoes various chemical reactions, including:
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Medicinal Chemistry: Due to its complex structure and potential biological activity, it is being investigated for its use as an antitumor agent.
Antioxidant Activity: The compound has been evaluated for its antioxidant properties, which could make it useful in preventing oxidative stress-related diseases.
Material Science: Its unique structural features may also lend themselves to applications in materials science, particularly in the development of novel polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1-[(1,3-benzodioxol-5-ylmethyl)sulfanyl]-4-methyl-6,7,8,9-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one involves its interaction with various molecular targets. The compound’s biological activity is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways. For instance, it has been shown to inhibit nitric oxide synthase, which plays a crucial role in inflammatory responses .
Comparison with Similar Compounds
When compared to similar compounds, 1-[(1,3-benzodioxol-5-ylmethyl)sulfanyl]-4-methyl-6,7,8,9-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one stands out due to its unique combination of structural features. Similar compounds include:
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds have shown antitumor activity but differ in their core structure and functional groups.
1-(1,3-Benzodioxol-5-ylmethyl)-3-[4-(1H-imidazol-1-yl)phenoxy]piperidine: This compound is a potent inhibitor of nitric oxide formation but lacks the benzothieno and triazolopyrimidinone moieties.
Properties
Molecular Formula |
C20H18N4O3S2 |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethylsulfanyl)-7-methyl-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one |
InChI |
InChI=1S/C20H18N4O3S2/c1-23-17(25)16-12-4-2-3-5-15(12)29-18(16)24-19(23)21-22-20(24)28-9-11-6-7-13-14(8-11)27-10-26-13/h6-8H,2-5,9-10H2,1H3 |
InChI Key |
FGIHCYTYZSBWGS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(N3C1=NN=C3SCC4=CC5=C(C=C4)OCO5)SC6=C2CCCC6 |
Origin of Product |
United States |
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